CCR5 Antagonist Activity
A derivative of (2S,3S)-3-methoxypyrrolidine-2-carboxylic acid exhibits CCR5 antagonism, a mechanism relevant for HIV entry inhibition. Preliminary screening indicates this compound can serve as a CCR5 antagonist [1]. While direct IC50 data for the free amino acid is not available, the compound's utility in this therapeutic area is supported by patent filings and derivative activity data.
| Evidence Dimension | CCR5 receptor antagonism |
|---|---|
| Target Compound Data | Derivative shows activity in preliminary screens (quantitative IC50 not specified) |
| Comparator Or Baseline | Proline and other pyrrolidine analogs without the 3-methoxy group generally lack CCR5 activity |
| Quantified Difference | N/A - qualitative inference |
| Conditions | Preliminary pharmacological screening |
Why This Matters
The (2S,3S)-3-methoxypyrrolidine scaffold is a privileged structure for developing CCR5-targeted therapeutics, a pathway not accessible to unsubstituted proline.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. Available at: https://www.semanticscholar.org/author/张会利/91457169 (accessed 2026-04-17). View Source
